3-(5-Ethyl-[1,2,4]oxadiazol-3-yl)-2-methoxy-6-(4-methoxy-phenyl)-pyridine
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Overview
Description
3-(5-Ethyl-[1,2,4]oxadiazol-3-yl)-2-methoxy-6-(4-methoxy-phenyl)-pyridine is a complex organic compound that features a unique combination of functional groups. The presence of the oxadiazole ring, methoxy groups, and a pyridine ring makes it an interesting subject for various scientific studies. This compound is part of the broader class of oxadiazoles, which are known for their diverse applications in medicinal chemistry, material science, and as high-energy materials .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Ethyl-[1,2,4]oxadiazol-3-yl)-2-methoxy-6-(4-methoxy-phenyl)-pyridine typically involves multiple steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the reaction of amidoximes with carboxylic acids or their derivatives under reflux conditions.
Introduction of the Pyridine Ring: The pyridine ring is often introduced through a cyclization reaction involving appropriate precursors.
Methoxylation: The methoxy groups are introduced via methylation reactions using reagents like methyl iodide in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the oxadiazole ring, potentially converting it to other heterocyclic structures.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Electrophilic substitution reactions typically use reagents like halogens or nitro compounds under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can lead to the formation of 3-(5-Ethyl-[1,2,4]oxadiazol-3-yl)-2-formyl-6-(4-formyl-phenyl)-pyridine .
Scientific Research Applications
3-(5-Ethyl-[1,2,4]oxadiazol-3-yl)-2-methoxy-6-(4-methoxy-phenyl)-pyridine has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anticancer, antimicrobial, and anti-inflammatory agent.
Material Science: The compound’s unique structure makes it suitable for use in the development of new materials with specific electronic properties.
High-Energy Materials: Oxadiazole derivatives are known for their high-energy content, making them useful in the development of explosives and propellants.
Mechanism of Action
The mechanism of action of 3-(5-Ethyl-[1,2,4]oxadiazol-3-yl)-2-methoxy-6-(4-methoxy-phenyl)-pyridine involves its interaction with various molecular targets. In medicinal applications, it may inhibit specific enzymes or receptors, leading to its therapeutic effects. For example, it could inhibit cyclooxygenase enzymes, reducing inflammation .
Comparison with Similar Compounds
Similar Compounds
3-(5-Methyl-1,2,4-oxadiazol-3-yl)benzoic acid: Similar in structure but with a benzoic acid moiety instead of a pyridine ring.
3-(3-Ethyl-1,2,4-oxadiazol-5-yl)benzoic acid: Another similar compound with slight variations in the position of the ethyl group.
Uniqueness
The uniqueness of 3-(5-Ethyl-[1,2,4]oxadiazol-3-yl)-2-methoxy-6-(4-methoxy-phenyl)-pyridine lies in its combination of functional groups, which imparts distinct chemical and biological properties. Its specific arrangement of the oxadiazole and pyridine rings, along with methoxy substituents, makes it a versatile compound for various applications .
Properties
Molecular Formula |
C17H17N3O3 |
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Molecular Weight |
311.33 g/mol |
IUPAC Name |
5-ethyl-3-[2-methoxy-6-(4-methoxyphenyl)pyridin-3-yl]-1,2,4-oxadiazole |
InChI |
InChI=1S/C17H17N3O3/c1-4-15-19-16(20-23-15)13-9-10-14(18-17(13)22-3)11-5-7-12(21-2)8-6-11/h5-10H,4H2,1-3H3 |
InChI Key |
YBVQALDYLYRJCN-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC(=NO1)C2=C(N=C(C=C2)C3=CC=C(C=C3)OC)OC |
Origin of Product |
United States |
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